chemical structure and physical properties of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
chemical structure and physical properties of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
An In-Depth Technical Guide to 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
Abstract
The 4H-1-benzopyran-4-one, or chromen-4-one, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific derivative, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a molecule of significant interest for its potential therapeutic applications. While experimental data on this precise compound is limited, this document synthesizes information from closely related analogs and employs in silico predictive models to elucidate its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future empirical investigation.
Molecular Architecture and Physicochemical Profile
Understanding the three-dimensional structure and the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.
Chemical Identity and Structural Descriptors
The molecule, systematically named 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one, belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities.[2]
| Identifier | Value |
| IUPAC Name | 7-hydroxy-3-(3-methylphenoxy)chromen-4-one |
| CAS Number | 137987-96-3 |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| SMILES String | Cc1cccc(c1)Oc1c(O)cc2OC(=O)c3cc(O)ccc3c12 |
| InChI | 1S/C16H12O4/c1-10-3-5-11(6-4-10)20-15-9-19-14-8-12(17)2-7-13(14)16(15)18/h2-9,17H,1H3 |
| InChIKey | LAQIGYBWXRPPEA-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to the absence of extensive experimental data, the following physicochemical properties have been predicted using quantitative structure-property relationship (QSPR) models and other computational methods.[3][4] These predictions provide valuable insights for experimental design, such as selecting appropriate solvent systems and anticipating bioavailability.
| Property | Predicted Value | Method/Basis |
| Melting Point (°C) | 180-220 | Based on analogs |
| Boiling Point (°C) | 520.5 ± 45.0 | In silico prediction[5] |
| Water Solubility | Low | Inferred from high LogP |
| LogP (Octanol/Water) | 3.5 - 4.5 | In silico prediction[6] |
| pKa | ~7.5 (phenolic hydroxyl) | Based on similar phenols |
| Polar Surface Area (PSA) | 55.8 Ų | In silico prediction |
Synthesis and Spectroscopic Characterization
The synthesis and structural confirmation of novel compounds are critical steps in drug discovery.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one can be envisioned through a nucleophilic aromatic substitution reaction. This proposed pathway is based on established synthetic methodologies for similar 3-aryloxy-chromen-4-one derivatives.
Caption: Proposed two-step synthesis of the target compound.
The synthesis commences with the bromination of 7-hydroxy-4H-chromen-4-one at the C3 position, followed by a potassium carbonate-mediated reaction with 3-methylphenol to introduce the phenoxy side chain.
Analytical Characterization Workflow
The structural identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.
Caption: Isoflavone interaction with the estrogen receptor signaling pathway.
Antimicrobial Activity
Certain chromen-4-one derivatives have shown efficacy against a range of bacterial and fungal strains. [7]The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Standardized Experimental Protocols
The following protocols are provided as standardized methods for the preliminary biological evaluation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- and its analogs.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture media to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Protocol: HPLC-UV Analysis for Purity and Quantification
This protocol describes a general method for the analysis of isoflavones. [8][9][10][11]
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the compound in unknown samples.
Conclusion and Future Perspectives
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural features and the known biological activities of related isoflavones, this compound is predicted to possess anticancer, anti-inflammatory, antioxidant, and estrogen-modulating properties.
The in-depth analysis provided in this guide serves as a critical starting point for further investigation. The immediate future direction should be the experimental validation of the predicted physicochemical properties and biological activities. The proposed synthetic route offers a clear path to obtaining the compound for empirical studies. Subsequent research should focus on establishing a comprehensive structure-activity relationship (SAR) by synthesizing and screening a library of analogs with modifications on both the chromen-4-one core and the 3-phenoxy moiety. Such studies will be instrumental in optimizing the potency and selectivity of this promising class of molecules for specific therapeutic targets.
References
- Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (2024).
-
Delmonte, P., & Rader, J. I. (2006). Analysis of isoflavones in foods and dietary supplements. Journal of AOAC International, 89(4), 1138-1146. Available at: [Link]
-
Tsen, H. Y., et al. (2015). Analytical methods used to quantify isoflavones in cow's milk: a review. Journal of Food Science and Technology, 52(11), 6845-6860. Available at: [Link]
- Analysis of soy isoflavones in foods and biological fluids: An overview. (n.d.).
-
Isoflavones: Vegetable Sources, Biological Activity, and Analytical Methods for Their Assessment. (2017). IntechOpen. Available at: [Link]
-
Parr, M. K., et al. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. Bioorganic & Medicinal Chemistry Letters, 13(8), 1475-1478. Available at: [Link]
- Supporting Information for a scientific publication. (n.d.).
-
Supporting Information for a scientific publication by Growing Science. (n.d.). Available at: [Link]
-
Hatzade, K. M., et al. (2007). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Journal of the Serbian Chemical Society, 72(10), 955-965. Available at: [Link]
-
Putra, D. P., et al. (2020). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology, 7(2), 134-145. Available at: [Link]
- Supporting Materials for a scientific publication. (n.d.).
-
Mustafa, Y. F., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Professional Medical Journal, 28(3), 416-424. Available at: [Link]
-
NP-MRD Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0167257). Available at: [Link]
-
Synthesis of 7-hydroxy-3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yloxy) methyl]-8-undecyl-6H-4, 1,2-benzoxadiazin-6-one. (n.d.). ResearchGate. Available at: [Link]
-
Ali, R., et al. (2017). Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'-Methylenedioxy Flavanones. Journal of Scientific Research, 9(2), 211-220. Available at: [Link]
-
Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 33, 127674. Available at: [Link]
-
In Silico Prediction of Physicochemical Properties. (n.d.). Semantic Scholar. Available at: [Link]
-
In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (2022). ResearchGate. Available at: [Link]
-
In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (2022). Chemical Bulletin of Kazakh National University. Available at: [Link]
- A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
-
Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. (2024). Nature. Available at: [Link]
-
Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. (2020). Chemical Communications. Available at: [Link]
- Development of a Novel One-Pot Process for the Synthesis of Tolcapone. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of isoflavones in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
